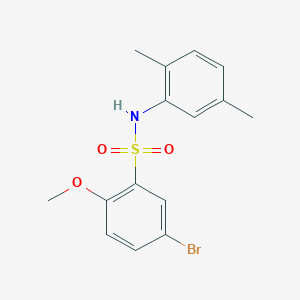

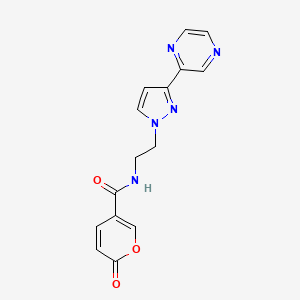

Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate is a versatile chemical compound used in scientific research. It is a type of thiophene derivative, which are known for their varied biological and clinical applications .

Synthesis Analysis

Thiophene derivatives, including this compound, are typically synthesized using the Gewald synthesis . This process involves the reaction of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives .Molecular Structure Analysis

The molecular structure of thiophene derivatives is confirmed by techniques such as FTIR, MS, and 1H-NMR . These techniques provide detailed information about the molecular structure and confirm the successful synthesis of the compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives are complex and involve multiple steps. For example, the Gewald synthesis involves the reaction of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of novel thiophene derivatives has been a significant focus, with compounds like ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate being prepared using Gewald’s methodology. These derivatives have been explored for their solvatochromic behavior and tautomeric structures in various solvents, highlighting their potential in dye and sensor applications (Karcı & Karcı, 2012).

Biological and Pharmacological Potential

- Research on thiazolo[5,4-d]pyrimidines, which share structural similarities with the compound , has shown molluscicidal properties, suggesting potential applications in controlling schistosomiasis transmission vectors (El-bayouki & Basyouni, 1988).

- Another study synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei. These compounds were screened for antimicrobial, antilipase, and antiurease activities, suggesting their utility in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Material Science and Corrosion Inhibition

- Pyranpyrazole derivatives have been investigated as corrosion inhibitors for mild steel, an essential area of research for industrial applications. The study demonstrates the compounds' efficacy in protecting steel surfaces, underlining their potential in the field of corrosion inhibition (Dohare, Ansari, Quraishi, & Obot, 2017).

Computational and Theoretical Studies

- A comprehensive study on pyrazole-thiophene-based amide derivatives synthesized by various methodologies highlighted the significance of computational applications in understanding structural features. DFT calculations and NLO properties were investigated, providing insights into the electronic structure and reactivity of these compounds (Kanwal et al., 2022).

Direcciones Futuras

Thiophene derivatives, including Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate, have shown significant potential in various fields of research due to their varied biological and clinical applications . Future research may focus on exploring these applications further and developing new synthesis methods for these compounds.

Propiedades

IUPAC Name |

ethyl 5-ethyl-2-[(2-methyl-5-oxopyrazolidine-3-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S/c1-4-8-6-9(14(20)21-5-2)13(22-8)15-12(19)10-7-11(18)16-17(10)3/h6,10H,4-5,7H2,1-3H3,(H,15,19)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWZCZSJZFOGCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)C2CC(=O)NN2C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2717688.png)

![2-{1-[(2-cyclopropyl-1,3-benzoxazol-5-yl)carbonyl]piperidin-4-yl}-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B2717689.png)

![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2717691.png)

![N-(1-cyanocycloheptyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2717692.png)

![2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2717694.png)

![6-ethyl-5-methoxy-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2717701.png)

![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide](/img/structure/B2717705.png)

![2-Ethoxy-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2717707.png)